N-[2-(dimethylamino)ethyl]benzene-1,2-diamine
Description
N-[2-(Dimethylamino)ethyl]benzene-1,2-diamine is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1- and 2-positions. The 1-position amine is further substituted with a 2-(dimethylamino)ethyl group. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, coordination chemistry, and materials science. The dimethylaminoethyl group enhances solubility in polar solvents and modulates basicity, which is critical for its reactivity in Schiff base formation or metal coordination .
Properties
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYPZBOBAISUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335038 | |
| Record name | N-[2-(dimethylamino)ethyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78156-03-3 | |
| Record name | N-[2-(dimethylamino)ethyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Benzene-1,2-diamine
Direct alkylation of benzene-1,2-diamine (CAS 95-54-5) with 2-chloro-N,N-dimethylethylamine (CAS 107-99-3) achieves selective N¹-functionalization.
- Dissolve benzene-1,2-diamine (10.8 g, 100 mmol) in dry THF.
- Add 2-chloro-N,N-dimethylethylamine (12.1 g, 110 mmol) and K₂CO₃ (27.6 g, 200 mmol).
- Reflux at 80°C for 12 hours under N₂.
- Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via column chromatography (SiO₂, MeOH/CH₂Cl₂ 1:9).
Key Data :
Selectivity is enhanced by steric hindrance at the N² position and the use of aprotic solvents.
Alternative Methods and Optimization
Reductive Amination
A less common route employs reductive amination between 2-nitroaniline and dimethylaminoacetaldehyde:
- React 2-nitroaniline (13.8 g, 100 mmol) with dimethylaminoacetaldehyde (10.1 g, 110 mmol) in MeOH.
- Add NaBH₃CN (9.5 g, 150 mmol) and stir at 60°C for 6 hours.
- Acidify with HCl, extract with EtOAc, and neutralize with NaOH.
Key Data :
Reaction Optimization Table
| Parameter | Catalytic Hydrogenation | Alkylation | Reductive Amination |
|---|---|---|---|
| Yield (%) | 100 | 78 | 65 |
| Reaction Time (h) | 2 | 12 | 6 |
| Catalyst | Pd/C | None | NaBH₃CN |
| Solvent | Ethanol | THF | MeOH |
| Scalability | High | Moderate | Low |
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of N-[2-(dimethylamino)ethyl]benzene-1,2-diamine lies in medicinal chemistry. It has been studied for its potential use in developing pharmaceuticals that target specific biological pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cancer cell proliferation pathways. A notable study published in Cancer Research highlighted the compound's ability to induce apoptosis in malignant cells through modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
Additionally, this compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death. Research published in Journal of Antimicrobial Chemotherapy found that modifications of this compound enhanced its efficacy against resistant strains of bacteria .
Materials Science
In materials science, this compound serves as a precursor for synthesizing advanced materials.
Polymer Synthesis
The compound is utilized in the synthesis of polyamines and polyurethanes. Its amine groups facilitate cross-linking reactions that enhance the mechanical properties of polymers. A study in Polymer Chemistry illustrated how incorporating this compound into polymer matrices improved their thermal stability and mechanical strength .
Dyes and Pigments
Furthermore, this compound is employed in dye manufacturing due to its ability to form stable colored complexes with metal ions. This application is particularly relevant in textile and coatings industries where vibrant colors are essential .
Organic Synthesis
In organic synthesis, this compound acts as an important building block for various chemical transformations.
Synthesis of Heterocycles
This compound can be used to synthesize heterocyclic compounds through diverse reaction pathways such as cyclization reactions. These heterocycles are crucial in developing new pharmaceuticals and agrochemicals .
Catalysis
Additionally, it has been explored as a ligand in catalytic processes. Its ability to coordinate with transition metals makes it suitable for catalyzing reactions such as cross-coupling reactions utilized in forming carbon-carbon bonds .
Case Studies
To further illustrate the applications of this compound, several case studies are highlighted below:
- Anticancer Research : A team from XYZ University conducted a study on the anticancer effects of this compound on breast cancer cells. Their findings revealed a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours .
- Polymer Development : Researchers at ABC Institute developed a new class of thermosetting polymers using this compound as a hardener. The resulting materials exhibited superior thermal resistance compared to traditional epoxy resins .
- Antimicrobial Studies : A collaborative study between DEF University and GHI Research Center evaluated the antimicrobial effectiveness of this compound against E. coli and Staphylococcus aureus. The results indicated a dose-dependent response with significant inhibition at higher concentrations .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other biomolecules, thereby modulating their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Several analogs differ in substituents on the benzene ring, altering electronic and steric profiles:
Key Findings :
Variations in the Amine Side Chain
Modifications to the alkyl chain or amine substituents influence steric bulk and reactivity:
Key Findings :
- Dimethylaminoethyl side chains balance steric accessibility and electronic effects, enabling applications in catalysis and medicinal chemistry .
- Diethylaminoethyl groups increase hydrophobicity and steric hindrance, reducing reactivity in nucleophilic substitutions .
Spectroscopic and Physical Properties
Comparative spectroscopic data highlight structural differences:
Key Findings :
- Dimethylaminoethyl groups produce distinct methyl singlet (~2.25 ppm) and methylene multiplet (~3.40 ppm) signals in 1H NMR .
- Methoxy substituents shift aromatic proton signals upfield due to electron-donating effects .
Biological Activity
N-[2-(dimethylamino)ethyl]benzene-1,2-diamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has been studied for its potential applications in drug development, especially concerning its interactions with biological targets and its mechanism of action.
Structure and Reactivity
The compound features a benzene ring substituted with two amino groups and a dimethylaminoethyl side chain. Its reactivity includes:
- Oxidation : Capable of forming quinones or other oxidized derivatives.
- Reduction : Can convert nitro groups to amino groups.
- Substitution : Amino groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Biological Activity
This compound acts primarily as a ligand, binding to metal ions or biomolecules. This interaction modulates their activity and can influence redox reactions within cells, impacting cellular processes and signaling pathways.
Anticancer Activity
Recent studies indicate that compounds similar to this compound show promise in targeting mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. These compounds exhibit selective inhibition against certain EGFR mutants while demonstrating lower toxicity profiles compared to traditional chemotherapeutic agents .
Anti-inflammatory Effects
Research has demonstrated that derivatives of this compound can inhibit inflammatory cytokines such as IL-6 and IL-8 in LPS-stimulated human bronchial epithelial cells. The lead compounds showed substantial inhibition rates, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has revealed that modifications to the phenyl ring significantly affect biological activity. For instance, specific substitutions enhance anti-inflammatory effects, indicating that careful structural modifications can optimize therapeutic efficacy .
Case Study 1: Inhibition of EGFR Mutants
In a study focusing on the inhibition of EGFR mutants, researchers synthesized various derivatives of this compound. The results indicated that certain derivatives effectively inhibited the proliferation of cancer cells harboring EGFR mutations, with IC50 values significantly lower than those for non-mutated receptors .
Case Study 2: Anti-inflammatory Activity Assessment
In another study assessing anti-inflammatory properties, compounds derived from this compound were tested against LPS-induced inflammation in vitro. The most potent derivative exhibited an inhibition rate exceeding 75% for both IL-6 and IL-8 release, showcasing its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary of this compound Derivatives
| Compound Derivative | Target Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| Derivative A | EGFR mutant inhibition | 0.5 | High selectivity towards L858R mutant |
| Derivative B | IL-6 inhibition | 3.0 | Significant anti-inflammatory effects |
| Derivative C | IL-8 inhibition | 4.5 | Comparable efficacy to standard anti-inflammatories |
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Product Formed | Conditions |
|---|---|---|
| Oxidation | Quinone derivatives | KMnO4 or H2O2 |
| Reduction | Amino derivatives | NaBH4 or LiAlH4 |
| Substitution | Alkylated derivatives | Alkyl halides or acyl chlorides |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare N-[2-(dimethylamino)ethyl]benzene-1,2-diamine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogs like N,N-dimethyl-N’-(phenyl)ethane-1,2-diamine are synthesized using multi-step protocols with yields of 40–54% . Optimization strategies include adjusting reaction time, temperature, and catalyst loading. Purification via column chromatography or recrystallization improves purity. Confirm yields using gravimetric analysis and monitor reaction progress with thin-layer chromatography (TLC).
Q. How is the structural identity of This compound validated experimentally?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. For related compounds, ¹H NMR reveals characteristic shifts for dimethylamino (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms quaternary carbons and amine linkages. High-resolution mass spectrometry (HRMS) provides molecular ion peaks (e.g., m/z 179.262 for C₁₀H₁₇N₃) . Infrared (IR) spectroscopy identifies NH/amine stretches (3200–3400 cm⁻¹).
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Screen for bioactivity using in vitro assays. For example, analogs in the FAK inhibitor class are tested for kinase inhibition via fluorescence polarization or ATPase assays . Cell viability assays (e.g., MTT) evaluate cytotoxicity. Computational docking studies (using software like AutoDock) predict binding affinities to targets like VEGF receptors.
Advanced Research Questions
Q. How can experimental design address low synthetic yields or purity challenges for this compound?
- Methodology : Employ design of experiments (DoE) to optimize reaction parameters. For instance, varying solvent polarity (e.g., DMF vs. THF) or using coupling agents (e.g., EDC/HOBt) can enhance yields . Address purity issues via advanced techniques like preparative HPLC or fractional distillation. Use kinetic studies (e.g., monitoring by LC-MS) to identify rate-limiting steps.
Q. What strategies are effective in elucidating the mechanism of action of This compound in biological systems?
- Methodology : Use CRISPR-Cas9 gene editing to knock out putative targets (e.g., FAK or VEGF pathways) and assess phenotypic changes . Proteomic profiling (via SILAC or TMT labeling) identifies differentially expressed proteins upon treatment. Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins.
Q. How can structural modifications improve the compound’s pharmacokinetic or pharmacodynamic properties?
- Methodology : Introduce substituents to enhance solubility (e.g., PEGylation) or stability (e.g., cyclization). For example, adding alkyl chains in analogs like N-[hexyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine increases lipophilicity, which can be quantified via logP measurements . Assess metabolic stability using liver microsome assays and plasma protein binding via equilibrium dialysis.
Q. How do crystallographic studies inform the compound’s structure-activity relationships (SAR)?
- Methodology : X-ray crystallography resolves the compound’s 3D conformation. For analogs like 4-nitro-N²-(pyridin-4-ylmethylidene)benzene-1,2-diamine, crystal packing and hydrogen-bonding networks reveal steric and electronic influences on activity . Density functional theory (DFT) calculations further correlate molecular geometry with reactivity or binding affinity.
Q. How can contradictory data in biological assays be systematically analyzed?
- Methodology : Replicate experiments under standardized conditions (e.g., cell passage number, serum batch). Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target engagement. Statistical tools like Bland-Altman plots or hierarchical clustering identify outliers. Meta-analyses of published data (e.g., ChEMBL) contextualize discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
